1,2,3,4-Tétrahydroquinoléine-8-ol

Vue d'ensemble

Description

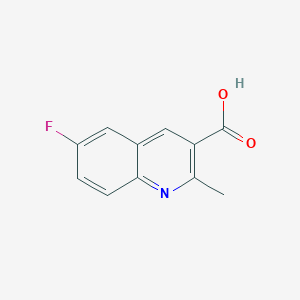

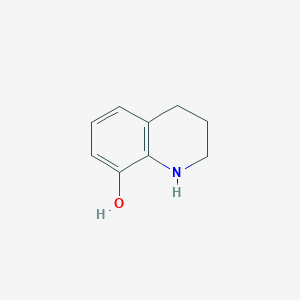

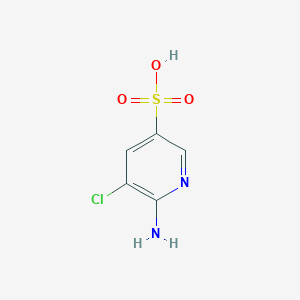

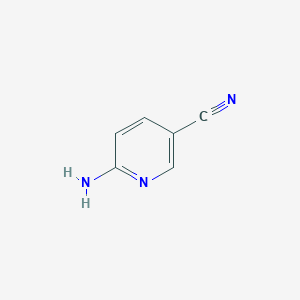

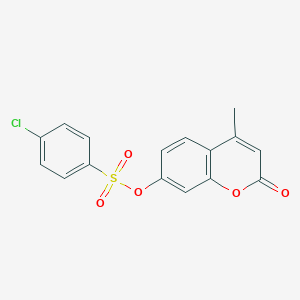

1,2,3,4-Tetrahydroquinolin-8-ol is a heterocyclic compound with the empirical formula C9H11NO . It has a molecular weight of 149.19 . It is a derivative of quinoline, which is a colorless oil .

Synthesis Analysis

A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols has been synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation . Another synthesis route involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-ol can be represented by the SMILES string Oc1cccc2CCCNc12 .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-8-ol and its analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The bacteriostatic activity of the synthesized compounds with respect to St. aureus and E. coli strains has been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-8-ol include a melting point of 121-121.5 °C and a density of 1.141±0.06 g/cm3 .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 1,2,3,4-tétrahydroquinoléine-8-ol », en mettant l’accent sur les applications uniques :

Biocatalyse

Un système de biocatalyse en cascade impliquant une hydroxylation asymétrique et une oxydation diastéréosélective a été développé en utilisant des dérivés de ce composé. Ce système peut produire des composés chiraux avec un excès énantiomérique élevé, qui sont précieux dans la synthèse pharmaceutique .

Propriétés optiques

Les dérivés du this compound ont été étudiés pour leurs propriétés optiques linéaires et non linéaires. Ils présentent un fort solvatochromisme dans leurs états excités, ce qui pourrait être utile pour développer des matériaux optiques .

Chimie synthétique

Le composé a été utilisé dans des processus de synthèse régiosélectifs. Il sert d’intermédiaire dans les réactions de cyclisation qui sont fondamentales pour la création de molécules organiques complexes .

Activité antibactérienne

Les dérivés synthétisés ont montré une activité bactériostatique contre des souches telles que Staphylococcus aureus et Escherichia coli. Cela ouvre des possibilités pour de nouveaux agents antibactériens .

Mécanisme D'action

Target of Action

It’s known that tetrahydroquinoline derivatives are used in various applications including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

Biochemical Pathways

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .

Result of Action

Action Environment

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a nitrogen-doped carbon-supported pd catalyst .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1,2,3,4-Tetrahydroquinolin-8-ol in laboratory experiments has several advantages. One of the main advantages is that it is a relatively inexpensive compound, which makes it cost-effective for use in experiments. In addition, 1,2,3,4-Tetrahydroquinolin-8-ol is a versatile compound that can be used in a variety of experiments. Finally, 1,2,3,4-Tetrahydroquinolin-8-ol is relatively easy to synthesize, which makes it convenient for use in experiments.

However, there are also some limitations to the use of 1,2,3,4-Tetrahydroquinolin-8-ol in laboratory experiments. One of the main limitations is that the exact mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-ol is not yet fully understood. In addition, the effects of 1,2,3,4-Tetrahydroquinolin-8-ol on cells can vary depending on the concentration used. Finally, 1,2,3,4-Tetrahydroquinolin-8-ol is a synthetic compound, which means that its safety and efficacy in humans has not been fully evaluated.

Orientations Futures

There are a number of potential future directions for the use of 1,2,3,4-Tetrahydroquinolin-8-ol in scientific research. One potential direction is to further investigate the mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-ol and its effects on cells. In addition, further research could be done to evaluate the safety and efficacy of 1,2,3,4-Tetrahydroquinolin-8-ol in humans. Finally, further research could be done to investigate the potential therapeutic applications of 1,2,3,4-Tetrahydroquinolin-8-ol, such as its use in the treatment of certain diseases.

Safety and Hazards

1,2,3,4-Tetrahydroquinolin-8-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWUPMZBGOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287096 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6640-50-2 | |

| Record name | 6640-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)